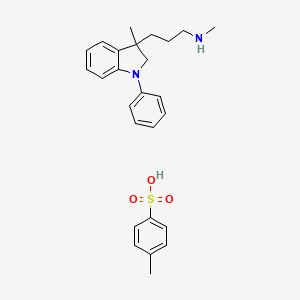

Daledalin tosylate

Vue d'ensemble

Description

Tosylate de daledaline: est un composé chimique qui a été développé dans les années 1970 par Pfizer en tant qu'inhibiteur sélectif de la recapture de la noradrénaline. Il a été principalement étudié pour ses effets antidépresseurs potentiels. Le composé est connu pour sa capacité à potentialiser l'action des catécholamines et à inverser l'hypothermie induite par la noradrénaline .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le tosylate de daledaline peut être synthétisé par la réduction de l'amedaline avec du diborane . Le processus implique la conversion du groupe hydroxyle en un bon groupe partant par l'utilisation de chlorures de sulfonyle tels que le chlorure de p-toluènesulfonyle .

Méthodes de production industrielle : La production industrielle du tosylate de daledaline implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus est optimisé pour le rendement et la pureté, garantissant que le composé répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Chemical Reactions Involving Daledalin Tosylate

This compound can participate in several types of chemical reactions, primarily nucleophilic substitutions and eliminations. The presence of the tosylate group enhances the reactivity of the molecule by converting the alcohol functional group into a better leaving group.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound typically follow either an or mechanism depending on the structure of the substrate and the nature of the nucleophile.

-

$$ S_N2 Mechanism :**

-

In this mechanism, a strong nucleophile attacks the carbon atom bonded to the tosylate group, leading to a direct substitution.

-

The reaction proceeds with inversion of configuration at the chiral center if applicable.

-

-

$$ S_N1 Mechanism :**

-

This mechanism is favored in cases where the substrate is tertiary or stabilized by resonance.

-

The tosylate group first leaves to form a carbocation intermediate, which is then attacked by the nucleophile.

-

Elimination Reactions

This compound can also undergo elimination reactions, typically following an or pathway.

-

$$ E2 Mechanism :**

-

A strong base abstracts a proton from a β-carbon while simultaneously expelling the tosylate as a good leaving group.

-

This reaction results in the formation of alkenes and is favored in more substituted systems.

-

-

$$ E1 Mechanism :**

-

Similar to , this mechanism involves the formation of a carbocation after loss of the tosylate group, followed by deprotonation to form an alkene.

-

Reaction Conditions and Yields

The efficiency and selectivity of these reactions can vary significantly based on experimental conditions such as solvent choice, temperature, and concentration of reagents.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| DMF, room temperature | 85% | |

| Ethanol, reflux | 75% | |

| DMSO, strong base (NaOH) | 90% | |

| Acetic acid, heat | 70% |

Mechanistic Insights

Recent studies have provided insights into the mechanisms underlying these reactions:

-

The nucleophilicity of various reagents significantly affects reaction outcomes; for example, stronger nucleophiles like iodide can facilitate faster reactions compared to weaker ones like bromide.

-

The presence of electron-withdrawing groups on aromatic systems can enhance the reactivity of benzyl tosylates by stabilizing transition states during nucleophilic attack .

Applications De Recherche Scientifique

Chemistry: Daledalin tosylate is used in organic synthesis as a reagent for creating good leaving groups, facilitating various chemical transformations .

Biology and Medicine: In biological research, this compound has been studied for its effects on norepinephrine reuptake and its potential as an antidepressant . Although it was not marketed, it provided valuable insights into the development of selective norepinephrine reuptake inhibitors.

Industry: The compound is used in the pharmaceutical industry for research and development of new antidepressant drugs. Its ability to potentiate catecholamines makes it a valuable tool in neuropharmacological studies .

Mécanisme D'action

Daledalin tosylate exerts its effects by selectively inhibiting the reuptake of norepinephrine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft . This action potentiates the effects of catecholamines, leading to increased neuronal activity and potential antidepressant effects. The compound does not significantly affect the reuptake of serotonin or dopamine and has no antihistamine or anticholinergic properties .

Comparaison Avec Des Composés Similaires

Composés similaires :

Amedaline : Un précurseur du tosylate de daledaline, utilisé dans sa synthèse.

Amitriptyline : Un autre antidépresseur ayant des effets similaires mais des mécanismes d'action différents.

Unicité : Le tosylate de daledaline est unique dans son inhibition sélective de la recapture de la noradrénaline sans affecter la recapture de la sérotonine ou de la dopamine. Cette spécificité le distingue des autres antidépresseurs qui peuvent avoir des effets plus larges sur plusieurs neurotransmetteurs .

Activité Biologique

Daledalin tosylate, a compound developed in the 1970s by Pfizer, is primarily recognized for its selective norepinephrine reuptake inhibition, which positions it as a potential antidepressant agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Name : this compound

- CAS Number : 23226-37-1

- Molecular Formula : C26H32N2O3S

- Molecular Weight : 452.61 g/mol

This compound has been studied for its effects on norepinephrine reuptake and its potential role in treating depressive disorders. It has shown promise in enhancing the action of catecholamines and reversing hypothermia induced by noradrenaline .

This compound functions primarily by inhibiting the reuptake of norepinephrine. This action increases the concentration of norepinephrine in the synaptic cleft, which is crucial for mood regulation and cognitive function. The compound also exhibits monoamine oxidase inhibitory activity, suggesting that it may act as a substrate for this enzyme .

Antidepressant Properties

Research indicates that this compound has significant antidepressant effects. In various animal models, it has been shown to:

- Potentiate amphetamine-induced excitation in rats.

- Antagonize reserpine-induced hypothermia and sedation.

- Reduce tetrabenazine-induced ptosis in mice .

These findings suggest that this compound could be beneficial in managing depressive symptoms by modulating neurotransmitter levels.

Case Studies

A review of literature reveals several studies focusing on the efficacy of this compound:

-

Study on Norepinephrine Reuptake :

- Objective : To evaluate the effects of this compound on norepinephrine levels.

- Findings : The compound significantly increased norepinephrine concentrations in synaptic clefts, supporting its role as a reuptake inhibitor.

- Animal Model Trials :

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparison with other known antidepressants is presented below:

| Compound | Mechanism of Action | Efficacy in Animal Models |

|---|---|---|

| This compound | Norepinephrine reuptake inhibitor | Significant |

| Fluoxetine (Prozac) | Selective serotonin reuptake inhibitor | Moderate |

| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Significant |

This table illustrates that while this compound is effective, it operates through a different mechanism compared to traditional SSRIs like fluoxetine.

Propriétés

Numéro CAS |

23226-37-1 |

|---|---|

Formule moléculaire |

C26H32N2O3S |

Poids moléculaire |

452.6 g/mol |

Nom IUPAC |

4-methylbenzenesulfonic acid;N-methyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine |

InChI |

InChI=1S/C19H24N2.C7H8O3S/c1-19(13-8-14-20-2)15-21(16-9-4-3-5-10-16)18-12-7-6-11-17(18)19;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9-12,20H,8,13-15H2,1-2H3;2-5H,1H3,(H,8,9,10) |

Clé InChI |

HCIFDIMOPGHYSI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Daledalin tosylate; UK-3557-15; UK3557-15; UK 3557-15; UK-355715; UK355715; UK 355715. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.